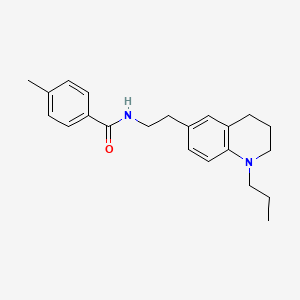

4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-3-14-24-15-4-5-20-16-18(8-11-21(20)24)12-13-23-22(25)19-9-6-17(2)7-10-19/h6-11,16H,3-5,12-15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSSOTPFJMCRNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The chemical formula for 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is , with a molecular weight of approximately 302.5 g/mol. The compound features a tetrahydroquinoline structure that is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.5 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The tetrahydroquinoline moiety can influence neurotransmitter systems and has been linked to neuroprotective effects. Additionally, the benzamide group may interact with receptors involved in pain modulation and inflammation.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may enhance dopaminergic and serotonergic signaling.

- Anti-inflammatory Effects : It has been suggested that this compound can inhibit pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies indicate potential antiproliferative effects against certain cancer cell lines.

Pharmacological Effects

Research on the pharmacological effects of 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has shown promising results in various assays:

-

Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines, including breast and lung cancer cells.

- IC50 Values : Several studies report IC50 values in the low micromolar range for different cancer cell lines.

- Neuroprotective Effects : Animal models have indicated that this compound may protect against neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells.

- Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation in preclinical models by modulating the NF-kB pathway.

Study 1: Anticancer Activity

A study evaluated the effects of 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide on MDA-MB-468 breast cancer cells. The results showed a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .

Study 2: Neuroprotection

In a murine model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a significant decrease in markers of neuronal death and inflammation. Histological analysis revealed preserved neuronal architecture compared to control groups .

Scientific Research Applications

Research indicates that 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide exhibits significant biological activity. Notably:

- Anticancer Properties : The compound has shown potential in inhibiting specific enzymes and receptors involved in cancer progression. Studies suggest that it may affect DNA replication pathways, leading to anticancer effects. For instance, related compounds have demonstrated the ability to inhibit various cancer cell lines with low GI50 values (growth inhibition concentration) .

- Antimicrobial Effects : There is evidence that this compound may interact with microbial membranes, suggesting potential antimicrobial properties. Similar tetrahydroquinoline derivatives have exhibited broad-spectrum antibacterial activity against gram-positive and gram-negative bacteria .

Case Studies

Several studies highlight the applications and efficacy of 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide and its derivatives:

Comparison with Similar Compounds

Structural Analogs in the Benzamide Family

Compound A : 4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate ()

- Structure : Benzamide linked to a piperidine ring (chair conformation) via an ethyl spacer.

Crystallographic Data :

Parameter Value Molecular formula C₁₅H₂₂N₂O·H₂O Molecular weight 264.36 g/mol Space group P2₁/c Unit cell (Å, °) a=14.8504, b=6.8243, c=15.0070, β=98.653 Dihedral angle (benzamide-piperidine) 31.63(1)° - Hydrogen Bonding : Water-mediated O–H⋯O, O–H⋯N, and N–H⋯O interactions form chains along the [010] direction .

Compound B : 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide ()

- Structure: Benzamide fused to a quinazolinone-purinyl hybrid.

- Synthesis : Multi-step protocol involving intermediates (e.g., compound 151 → 155).

- Mass Spec : m/z = 455 (M+H) .

Target Compound : 4-Methyl-N-(2-(1-propyl-tetrahydroquinolin-6-yl)ethyl)benzamide

- Key Differences: Tetrahydroquinoline vs. Solvent Interactions: Unlike Compound A (a hydrate), the target compound’s anhydrous form may lack water-mediated hydrogen bonds, affecting crystal packing and solubility. Synthetic Complexity: Compound B’s purine-quinazolinone linkage suggests higher synthetic complexity than the target compound’s simpler ethyl-tetrahydroquinoline spacer .

Crystallographic and Computational Insights

Software Utilization :

- SHELX programs (SHELXL, SHELXS) were critical for refining Compound A’s structure, highlighting their role in small-molecule crystallography .

- Mercury CSD enables visualization and packing similarity analysis, which could compare the target compound’s hypothetical crystal structure with analogs like Compound A .

- Hypothetical Crystal Packing of Target Compound: The tetrahydroquinoline’s fused ring system may adopt a boat or chair conformation, influencing dihedral angles with the benzamide plane. Without solvent molecules, intermolecular interactions may rely on C–H⋯O/N bonds rather than the extended water-mediated network seen in Compound A .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Tetrahydroquinoline Core Formation: Cyclization of substituted anilines with propionaldehyde under acidic conditions to generate the 1-propyl-1,2,3,4-tetrahydroquinoline scaffold .

Side-Chain Introduction: Alkylation or nucleophilic substitution to attach the ethyl linker to the quinoline nitrogen .

Benzamide Coupling: React the amine-terminated intermediate with 4-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC) .

Characterization Tools:

Q. How can researchers optimize reaction yields for the benzamide coupling step?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity of the amine intermediate .

- Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Temperature Control: Maintain 0–5°C during coupling to minimize side reactions (e.g., over-acylation) .

Q. What safety protocols are critical when handling intermediates with reactive functional groups?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, fume hoods, and safety goggles to prevent dermal/ocular exposure to benzoyl chloride derivatives .

- Waste Disposal: Quench excess acylating agents with ice-cold aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s bioactivity?

Methodological Answer:

- DFT Calculations: Optimize the compound’s geometry using Gaussian 16 at the B3LYP/6-31G* level to analyze electron density distribution, particularly around the tetrahydroquinoline ring .

- Molecular Docking: Employ AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs), focusing on hydrogen bonding with the benzamide carbonyl group .

Validation: Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers resolve contradictions between spectroscopic data and predicted stereochemistry?

Methodological Answer:

- X-ray Crystallography: Obtain single-crystal structures to unambiguously assign stereochemistry (e.g., confirming the propyl group’s orientation on the tetrahydroquinoline ring) .

- NOESY NMR: Detect spatial proximity between protons (e.g., methyl groups and adjacent CH₂ moieties) to validate spatial arrangements .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

Q. How can the compound’s metabolic stability be assessed preclinically?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.